molecular formula C6H6BrNO2S B599745 Methyl 3-amino-4-bromothiophene-2-carboxylate CAS No. 161833-42-7

Methyl 3-amino-4-bromothiophene-2-carboxylate

Cat. No.: B599745
CAS No.: 161833-42-7
M. Wt: 236.083
InChI Key: LWSWLXPUUCBUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-bromothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C6H6BrNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Scientific Research Applications

Methyl 3-amino-4-bromothiophene-2-carboxylate has several applications in scientific research:

Safety and Hazards

“Methyl 3-amino-4-bromothiophene-2-carboxylate” has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-bromothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 3-aminothiophene-2-carboxylate using bromine in acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-bromothiophene-2-carboxylate
  • 3-Amino-4-bromothiophene-2-carboxamide
  • Methyl 3-amino-5-methylthiophene-2-carboxylate

Uniqueness

Methyl 3-amino-4-bromothiophene-2-carboxylate is unique due to the specific positioning of the amino and bromine groups on the thiophene ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-amino-4-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSWLXPUUCBUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693522
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161833-42-7
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-aminothiophene-2-carboxylate (1 g, 6.36 mmol) in acetic acid (10 mL) was added a solution of bromine (0.32 mL, 6.36 mmol) in acetic acid (1 mL) slowly for 5 min at rt and stirred at the same temperature for 16 h. The reaction mixture was poured into ice cold water and extracted with chloroform (3×100 mL). The combined organic layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using hexane-EtOAc (95:5) as eluents to give the product as a pale yellow color solid (0.5 g, 33%), mp 58-60° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Yield
33%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.